molecular formula C13H6F5NO3 B13429159 1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B13429159
M. Wt: 319.18 g/mol
InChI Key: ZYPGSZJBOALEQO-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C13H7F5NO3 This compound is characterized by the presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while nucleophilic substitution can introduce various substituents to the benzene ring.

Scientific Research Applications

1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene involves interactions with molecular targets and pathways specific to its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-(4-nitrophenoxy)benzene: Similar structure but lacks the trifluoromethyl group.

    1,3-Difluoro-2-(4-aminophenoxy)-5-(trifluoromethyl)benzene: Similar structure but with an amino group instead of a nitro group.

    1,3-Difluoro-2-(4-nitrophenoxy)-5-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H6F5NO3

Molecular Weight

319.18 g/mol

IUPAC Name

1,3-difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H6F5NO3/c14-10-5-7(13(16,17)18)6-11(15)12(10)22-9-3-1-8(2-4-9)19(20)21/h1-6H

InChI Key

ZYPGSZJBOALEQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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